molecular formula C15H23NO3S B12582786 4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine CAS No. 647037-00-1

4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine

Cat. No.: B12582786
CAS No.: 647037-00-1
M. Wt: 297.4 g/mol
InChI Key: UNZGYIWLYCVCBU-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methanesulfonyl group and a 2,5-dimethylphenoxy methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-Dimethylphenoxy Methyl Group: This step involves the reaction of the piperidine derivative with 2,5-dimethylphenol under suitable conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,5-Dimethylphenoxy)methyl]piperidine: Lacks the methanesulfonyl group, which may affect its reactivity and applications.

    1-(Methanesulfonyl)piperidine:

Uniqueness

4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine is unique due to the presence of both the methanesulfonyl group and the 2,5-dimethylphenoxy methyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

647037-00-1

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(2,5-dimethylphenoxy)methyl]-1-methylsulfonylpiperidine

InChI

InChI=1S/C15H23NO3S/c1-12-4-5-13(2)15(10-12)19-11-14-6-8-16(9-7-14)20(3,17)18/h4-5,10,14H,6-9,11H2,1-3H3

InChI Key

UNZGYIWLYCVCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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